REACTION_CXSMILES
|
C[O-].[Na+].[CH3:4][C:5]1[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:8][C:7](=[O:15])[C:6]=1C(OC)=O>CO>[CH3:4][C:5]1[CH:10]([C:11]([O:13][CH3:14])=[O:12])[CH2:9][CH2:8][C:7](=[O:15])[CH:6]=1 |f:0.1|
|
Name
|
sodium methanolate
|
Quantity
|
90 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC1=C(C(CCC1C(=O)OC)=O)C(=O)OC
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
the mixture was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
The reaction mixture was diluted with H2O/ice (120 mL)
|
Type
|
ADDITION
|
Details
|
then diluted furtherwith acetic acid (130 mL)
|
Type
|
EXTRACTION
|
Details
|
The resulting solution was extracted with Et2O (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
DISTILLATION
|
Details
|
The final product was purified by distillation under reduced pressure (5 mm Hg)
|
Type
|
CUSTOM
|
Details
|
the fraction was collected at 110˜120° C
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(CCC(C1)=O)C(=O)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |